15-Methoxymkapwanin

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of methoxylated compounds, including those related to 15-Methoxymkapwanin, often involves methods such as Cadogan diaryl coupling reactions and Ullmann coupling, followed by specific functional group transformations. These processes are crucial for constructing the complex molecular architecture of methoxylated compounds, providing a foundation for further study of 15-Methoxymkapwanin and similar molecules (Bergman et al., 1995).

Molecular Structure Analysis

Molecular structure analysis, through techniques such as X-ray crystallography and NMR spectroscopy, is fundamental for understanding the conformation and electronic structure of 15-Methoxymkapwanin. Studies on related compounds provide insights into the arrangement of methoxy groups and the overall geometry of the molecule, which are essential for predicting its reactivity and interactions (Saeed et al., 2011).

Scientific Research Applications

Neuroprotective Effects : 15-MPA, isolated from Biota orientalis, has been shown to prevent glutamate-induced excitotoxicity in primary cultured rat cortical cells. This protective effect was more selective against neurotoxicity induced by N-methyl-D-aspartate (NMDA) than that by kainic acid. 15-MPA effectively reduced the increase of intracellular calcium and suppressed oxidative stress in these cells, suggesting its potential as a neuroprotective agent (Koo et al., 2006).

Anti-inflammatory Properties : In another study, 15-MPA exhibited significant anti-inflammatory effects in microglial BV2 cells. It reduced the expression of inducible nitric oxide synthase (iNOS), tumor necrosis factor-alpha, interleukin-6, and cyclooxygenase-2, indicating its potential utility in treating inflammation-related conditions (Choi et al., 2008).

Inhibition of Adipocyte Differentiation : Research has also shown that 15-MPA can suppress adipocyte differentiation by inhibiting the transcriptional activity of PPARγ, a key factor in adipogenesis. This suggests its potential application in obesity-related research (Lee et al., 2010).

Gene Expression Analysis in CNS Injuries : A genome-wide gene expression analysis indicated that 15-MPA might be a suitable therapeutic candidate for central nervous system (CNS) injuries. This study focused on microglia, the resident immune cells of the brain (Choi et al., 2009).

Potential in Pulmonary Vascular Remodeling : A study on 15-hydroxyeicosatetraenoic acid, a related compound, indicated its role in pulmonary vascular remodeling and angiogenesis associated with hypoxic pulmonary hypertension, suggesting potential research avenues for 15-MPA in similar contexts (Ma et al., 2011).

properties

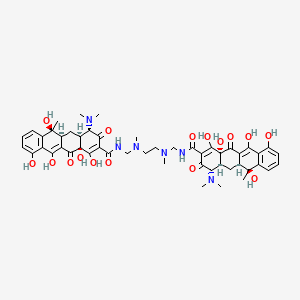

IUPAC Name |

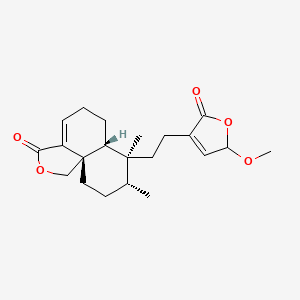

(6aR,7S,8R,10aS)-7-[2-(2-methoxy-5-oxo-2H-furan-4-yl)ethyl]-7,8-dimethyl-5,6,6a,8,9,10-hexahydro-1H-benzo[d][2]benzofuran-3-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H28O5/c1-13-7-10-21-12-25-19(23)15(21)5-4-6-16(21)20(13,2)9-8-14-11-17(24-3)26-18(14)22/h5,11,13,16-17H,4,6-10,12H2,1-3H3/t13-,16-,17?,20+,21-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWRSOQZLIYAURI-QHZMMHQPSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC23COC(=O)C2=CCCC3C1(C)CCC4=CC(OC4=O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC[C@@]23COC(=O)C2=CCC[C@@H]3[C@@]1(C)CCC4=CC(OC4=O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H28O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

15-Methoxymkapwanin | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.